

Application Notes and Protocols: Molecular Hydrogen in Ischemia-Reperfusion Injury Models

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Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow following a period of ischemia.[1][2] This process is a significant cause of morbidity and mortality in clinical scenarios such as stroke, myocardial infarction, organ transplantation, and major surgery.[2][3] The pathophysiology of IRI involves a complex cascade of events, including the massive generation of reactive oxygen species (ROS), induction of inflammatory responses, and activation of cell death pathways like apoptosis.[1][3] Molecular hydrogen (H₂), administered through inhalation, hydrogen-rich saline (HRS), or hydrogen-rich water (HRW), has emerged as a promising therapeutic agent.[4][5] It functions as a selective antioxidant with potent anti-inflammatory and anti-apoptotic properties, offering cytoprotective effects across various IRI models.[2][3][6] These application notes provide a summary of its use in key organ systems and detailed protocols for researchers.

Application Notes: Organ-Specific IRI Models

Molecular hydrogen has demonstrated significant protective effects in preclinical IRI models involving the brain, heart, liver, and kidneys.

- **Cerebral Ischemia-Reperfusion Injury:** In rodent models of focal cerebral IRI, typically induced by middle cerebral artery occlusion (MCAO), molecular hydrogen administration significantly reduces infarct volume, alleviates cerebral edema, and improves neurological

outcomes.[3][7] Mechanistically, H₂ therapy increases the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) while reducing levels of oxidative stress markers like malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG).[3][7][8]

- **Myocardial Ischemia-Reperfusion Injury:** Using the left anterior descending (LAD) coronary artery ligation model in rats, studies show that administering hydrogen-rich saline before reperfusion markedly decreases myocardial infarct size.[9][10] This cardioprotection is associated with improved cardiac function, reduced cardiac cell apoptosis via suppression of caspase-3 activity, and a decrease in oxidative markers within the myocardial tissue.[9][10][11] Furthermore, H₂ has been shown to mitigate the inflammatory response in the myocardium following IRI.[6][12]
- **Hepatic Ischemia-Reperfusion Injury:** In models of partial hepatic ischemia in mice and pigs, inhalation of hydrogen gas effectively suppresses hepatocellular death and reduces serum levels of liver injury markers like alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[13][14][15] The protective mechanism involves the attenuation of oxidative stress and, in some cases, the activation of the NF-κB signaling pathway, which can upregulate protective genes.[13][16]
- **Renal Ischemia-Reperfusion Injury:** In rat models where renal IRI is induced by clamping the renal pedicles, treatment with hydrogen-rich saline has been shown to preserve renal function, as evidenced by lower serum levels of blood urea nitrogen (BUN) and creatinine.[17][18] H₂ administration alleviates histological damage, reduces oxidative stress, and can upregulate the expression of the cytoprotective enzyme heme oxygenase-1 (HO-1).[17][18]

Quantitative Data Summary

The following tables summarize the quantitative outcomes of molecular hydrogen administration in various IRI models.

Table 1: Effects of Molecular Hydrogen on Cerebral IRI

Animal Model	H ₂ Administration Method	Ischemia/Reperfusion Time	Key Quantitative Findings	Reference
Rat (MCAO)	2% H ₂ gas inhalation	90 min / 24 h	~50% reduction in infarct volume; significant decrease in brain 8-OHdG and HNE levels.	[19]
Rat (MCAO)	H ₂ -rich saline (i.p.)	2 h / 24 h	Significant reduction in neurological deficit scores; decreased MDA and IL-1 β levels in brain tissue.	[8]

| Mouse (Focal) | H₂-rich water | Ad libitum | Significantly increased SOD and GPx activity; reduced MDA levels and infarct volume. [[3] |

Table 2: Effects of Molecular Hydrogen on Myocardial IRI

Animal Model	H ₂ Administration Method	Ischemia/Reperfusion Time	Key Quantitative Findings	Reference
Rat (LAD)	H ₂ -rich saline (i.p.)	30 min / 24 h	Infarct size reduced from ~45% to ~25%; significant decrease in plasma/myocardium MDA and caspase-3 activity.	[9][10]
Rat (LAD)	H ₂ -rich saline (i.p.)	30 min / 24 h	Significant reduction in myocardial infarction size; improved cardiac function (LVSP, \pm dP/dt).	[11][12]

| Rat (LAD) | H₂ gas inhalation | 60 min / 3 h | Infarct size reduced from 51.7% to 24.5% in the area at risk. [[6] |

Table 3: Effects of Molecular Hydrogen on Hepatic IRI

Animal Model	H ₂ Administration Method	Ischemia/Reperfusion Time	Key Quantitative Findings	Reference
Mouse (Partial)	1-4% H ₂ gas inhalation	90 min / 180 min	Serum ALT levels reduced by >50%; significant reduction in hepatic MDA levels.	[14] [16]
Rat (Transplant)	2% H ₂ gas inhalation (donor)	90 min / 180 min	Significantly reduced serum ALT and AST; decreased TNF- α and IL-6 expression.	[13]

| Pig (Major resection) | 2-4% H₂ gas inhalation | 60 min / 24 h | Significant reduction in oxidative stress markers; lower Suzuki histological scores. [\[15\]](#)[\[20\]](#) |

Table 4: Effects of Molecular Hydrogen on Renal IRI

Animal Model	H ₂ Administration Method	Ischemia/Reperfusion Time	Key Quantitative Findings	Reference
Rat (Bilateral)	H ₂ -rich saline (i.p.)	45 min / 24 h	Serum creatinine reduced from ~3.5 to ~1.5 mg/dL; BUN reduced from ~140 to ~60 mg/dL.	[17]
Aged Rat (Bilateral)	H ₂ -rich saline (i.p.)	45 min / 24 h	Significant reduction in renal MDA and 8-OHdG levels; increased expression of HO-1.	[18]

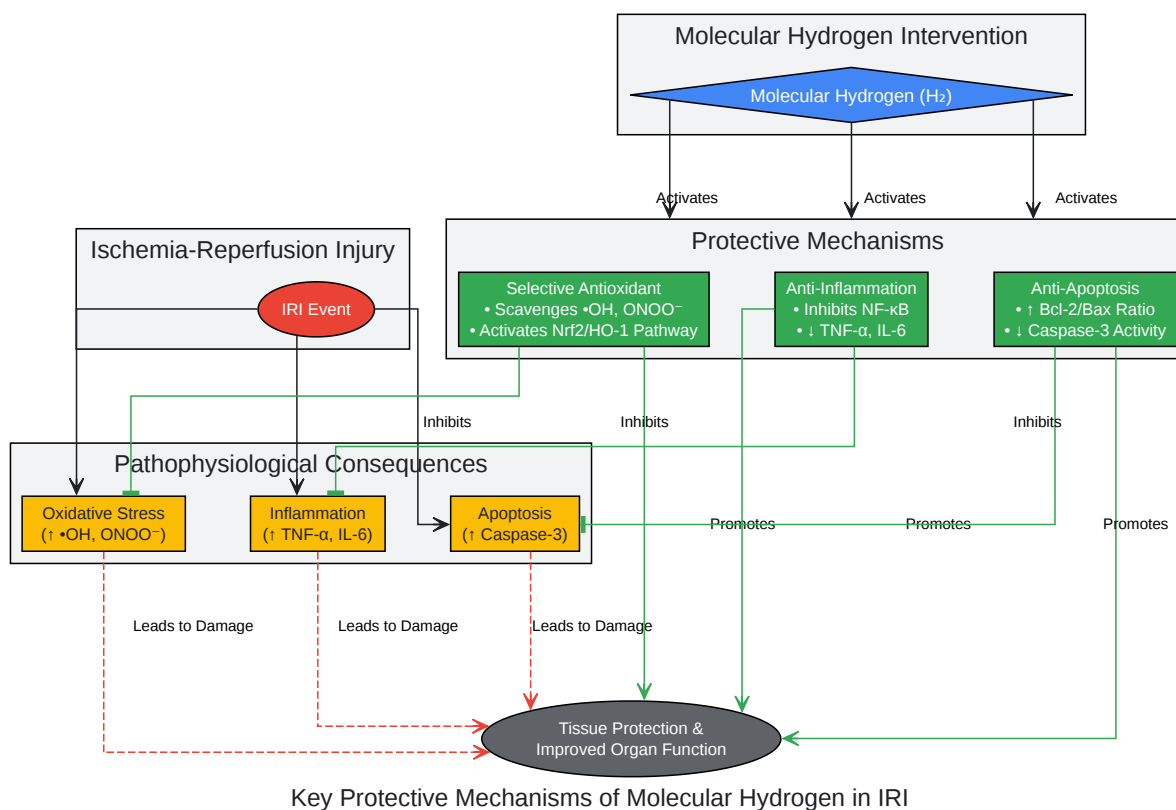
| Rat (Unilateral) | H₂-rich saline (i.p.) | 45 min / 108 h | Significantly lower TNF-α and IL-6 levels in kidney tissue; increased Bcl-2/Bax ratio. |[21] |

Mechanisms of Action & Signaling Pathways

Molecular hydrogen mitigates ischemia-reperfusion injury through three primary mechanisms: selective antioxidant activity, anti-inflammatory effects, and inhibition of apoptosis.[3][22]

- **Antioxidant Effects:** H₂ is a selective antioxidant that directly neutralizes the most cytotoxic ROS, namely the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻), without affecting physiologically important ROS involved in cell signaling.[3][22] Additionally, H₂ can indirectly bolster the cell's antioxidant capacity by activating the Nrf2 transcription factor, which upregulates the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), SOD, and catalase.[3]

- **Anti-Inflammatory Effects:** IRI triggers a potent inflammatory response characterized by the release of pro-inflammatory cytokines. H₂ has been shown to suppress the expression of key cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-6 (IL-6).[\[13\]](#)[\[21\]](#) This effect may be mediated by the modulation of inflammatory signaling pathways, including NF- κ B.[\[13\]](#)
- **Anti-Apoptotic Effects:** H₂ protects cells from programmed cell death by modulating key regulators of apoptosis. It has been shown to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and to inhibit the activity of executioner caspase-3, a key enzyme in the apoptotic cascade.[\[9\]](#)[\[21\]](#) H₂ can also promote cell survival by activating protective autophagy pathways, such as the PINK1/Parkin-mediated mitophagy pathway in the heart.[\[12\]](#)

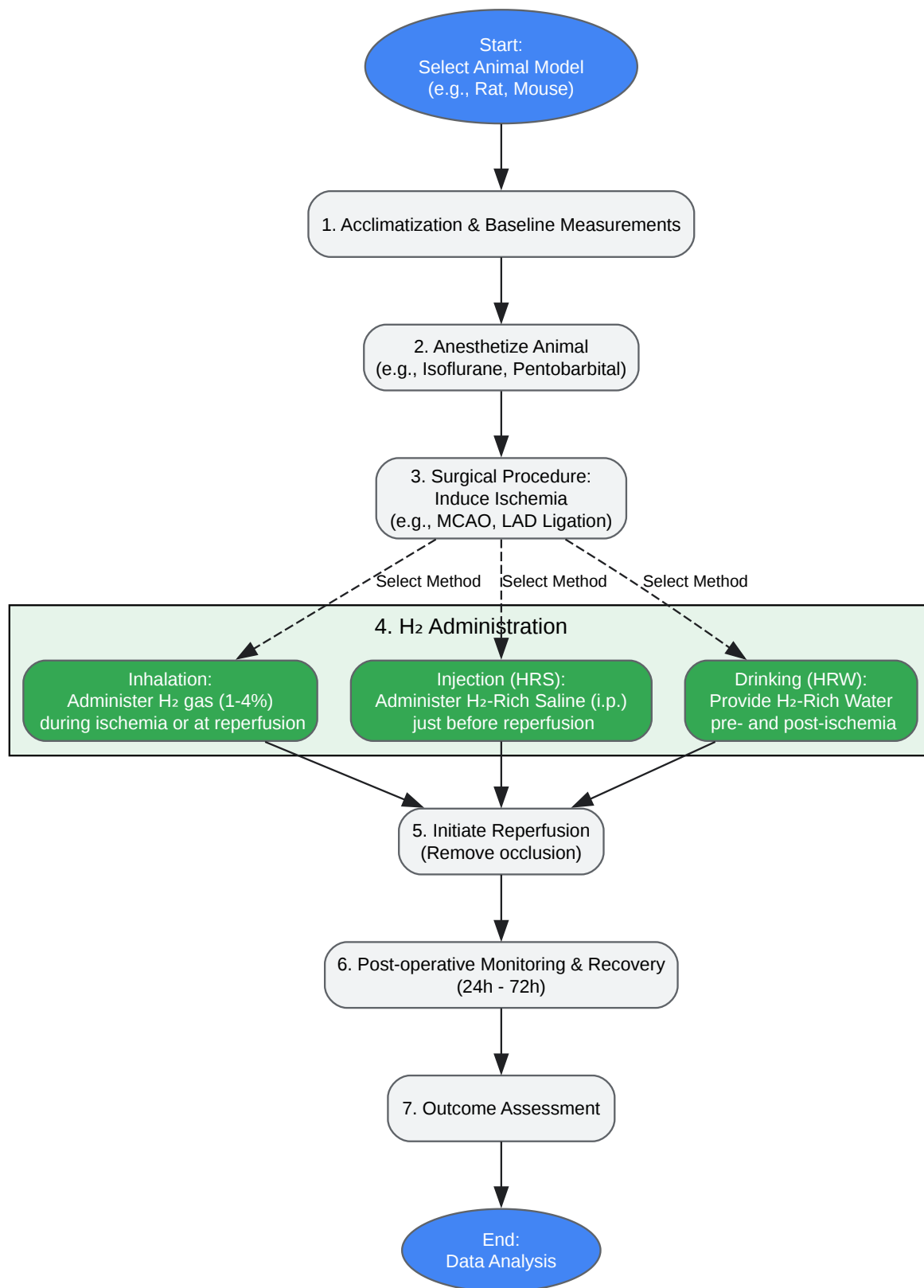


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Caption: Signaling pathways modulated by H₂ in ischemia-reperfusion injury.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols outline common procedures for inducing IRI and administering molecular hydrogen.



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Caption: General experimental workflow for H₂ studies in IRI models.

Protocol 1: Myocardial Ischemia-Reperfusion Injury in Rats

This protocol is adapted from studies demonstrating the cardioprotective effects of hydrogen-rich saline.^{[9][10]}

- Animal Preparation:
 - Use adult male Sprague-Dawley rats (250-300g).
 - Anesthetize the rat via intraperitoneal (i.p.) injection of sodium pentobarbital (50 mg/kg).
 - Intubate the trachea and provide mechanical ventilation with room air.
- Surgical Procedure (LAD Ligation):
 - Perform a left thoracotomy to expose the heart.
 - Identify the left anterior descending (LAD) coronary artery.
 - Pass a 6-0 silk suture beneath the LAD artery, approximately 2-3 mm from its origin.
 - Induce ischemia by tightening the suture to occlude the LAD artery. Successful occlusion is confirmed by the development of a pale color in the myocardial area at risk.
 - Maintain ischemia for 30 minutes.
- Hydrogen Administration:
 - Five minutes before the end of the ischemic period, administer hydrogen-rich saline (HRS, 5-10 ml/kg) via i.p. injection. The control group receives an equivalent volume of normal saline.

- Preparation of HRS: Dissolve H₂ in physiological saline under high pressure (0.4 MPa) for 2-6 hours to achieve a supersaturated concentration (>0.6 mmol/L).[23] Store in an aluminum bag with no dead volume.[24]
- Reperfusion:
 - After 30 minutes of ischemia, release the ligature to allow for reperfusion of the coronary artery.
 - Confirm reperfusion by the return of a hyperemic response in the myocardium.
 - Allow reperfusion to continue for 24 hours.
- Outcome Assessment:
 - After 24 hours, re-anesthetize the animal.
 - Measure cardiac function parameters (e.g., LVSP, LVEDP, $\pm dP/dt_{max}$) using a catheter inserted into the left ventricle.
 - Collect blood samples for analysis of cardiac injury markers (e.g., cTnI, CK-MB).
 - Excise the heart for infarct size measurement (e.g., TTC staining) and molecular analysis (e.g., Western blot for caspase-3, ELISA for MDA).

Protocol 2: Hepatic Ischemia-Reperfusion Injury in Mice

This protocol is based on studies using H₂ gas inhalation to protect against liver IRI.[14][16]

- Animal Preparation:
 - Use adult male C57BL/6 mice (20-25g).
 - Anesthetize the mouse with isoflurane (2-3% for induction, 1.5% for maintenance).
 - Place the animal on a heating pad to maintain body temperature at 37°C.
- Surgical Procedure (Partial Hepatic Ischemia):

- Perform a midline laparotomy to expose the liver.
- Identify the portal triad (hepatic artery, portal vein, bile duct) supplying the left and middle lobes of the liver.
- Induce ischemia by clamping the portal triad with a non-traumatic microvascular clamp. This procedure results in ischemia to approximately 70% of the liver.
- Maintain ischemia for 90 minutes.
- Hydrogen Administration:
 - Place the anesthetized mouse in a chamber connected to a gas delivery system.
 - Administer a gas mixture containing 2% hydrogen, 21% oxygen, and balanced with nitrogen during the ischemic period and/or the reperfusion period. The control group receives a similar gas mixture without hydrogen.
- Reperfusion:
 - After 90 minutes of ischemia, carefully remove the vascular clamp to initiate reperfusion.
 - Close the abdominal incision in two layers.
 - Allow reperfusion for 180 minutes to 6 hours.
- Outcome Assessment:
 - At the end of the reperfusion period, collect blood via cardiac puncture for analysis of serum ALT and AST levels.
 - Harvest the ischemic liver lobes.
 - Fix a portion of the tissue in formalin for histological analysis (H&E staining).
 - Snap-freeze another portion in liquid nitrogen for molecular analysis (e.g., measurement of hepatic MDA levels).

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